
Hepta-1,6-dien-4-ol
Overview
Description
Hepta-1,6-dien-4-ol is an organic compound with the molecular formula C7H12O. It is a monoterpene alcohol, characterized by the presence of two double bonds and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hepta-1,6-dien-4-ol can be synthesized through various methods. One common method involves the reaction of 3-butenal with allylmagnesium bromide. This reaction proceeds under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes. These processes ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Hepta-1,6-dien-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptadienal or heptadienone.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted heptadienes.
Scientific Research Applications
Hepta-1,6-dien-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Hepta-1,6-dien-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the chemical environment of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Pentadien-3-ol
- 4-Hexen-1-ol
- 1,6-Heptadiyne
- 4-Pentyn-1-ol
Uniqueness
Hepta-1,6-dien-4-ol is unique due to its specific structure, which includes two double bonds and a hydroxyl group. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Biological Activity
Hepta-1,6-dien-4-ol is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a diene system and a hydroxyl group. The molecular formula is , and its structure can be represented as follows:
This compound's dual functional groups—an alcohol and a diene—allow it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry.
Biological Activity
This compound has been investigated for its potential biological activities, including:
- Antioxidant Properties : Studies have shown that compounds with similar structures can scavenge free radicals, thus potentially protecting cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, possibly through the inhibition of nitric oxide synthase (NOS) activity .
- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against various pathogens, suggesting its potential as a natural preservative or therapeutic agent.
The biological effects of this compound are believed to stem from its interactions with cellular targets:
- Enzyme Modulation : The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. For instance, inhibition of NOS can lead to reduced production of nitric oxide, a key player in inflammatory responses .
- Membrane Interaction : The diene structure may enhance the compound's ability to integrate into lipid membranes, affecting membrane fluidity and function.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at concentrations above 50 µg/mL, suggesting effective radical scavenging activity.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 15% |
50 | 45% |
100 | 70% |
Study 2: Anti-inflammatory Effects
In vivo studies on animal models demonstrated that administration of this compound significantly reduced edema formation in paw inflammation models compared to controls. The compound was found to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Treatment Group | Paw Edema Reduction (%) |
---|---|
Control | 0 |
This compound | 60 |
Standard Drug (Ibuprofen) | 70 |
Applications in Drug Development
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural versatility allows for the development of novel compounds with enhanced biological activity. For example:
- Synthesis of Anti-inflammatory Agents : It has been utilized in the synthesis pathways leading to new anti-inflammatory drugs.
- Antimicrobial Formulations : Its derivatives are being explored for use in developing natural antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Hepta-1,6-dien-4-ol, and how do reaction conditions influence yield and purity?
this compound can be synthesized via prochiral oxaenediyne metathesis (RCEYM), as demonstrated in the desymmetrization of substrates like 4-(allyloxy)hepta-1,6-diyne (2a). Key factors include catalyst selection (e.g., Grubbs catalysts) and substrate stability, as unstable intermediates (e.g., oxaenediyne 1) may lead to polymerization . Alternative routes, such as the synthesis of (±)-(E)-1-phenylthis compound, involve stereoselective additions to α,β-unsaturated ketones, with HRMS-ESI and IR spectroscopy used to confirm structure and purity .
Q. How should researchers characterize this compound’s physical and spectroscopic properties?
Critical characterization data include:
- IR peaks : C=C (ν ~1600–1680 cm⁻¹) and OH (ν ~3200–3600 cm⁻¹) stretches .
- Physical properties : Density (0.864 g/mL at 25°C), boiling point (151°C), and refractive index (n20/D 1.45) .
- HRMS-ESI : Validate molecular weight (e.g., [M + Na]+ at m/z 297.1019 for derivatives) .
Q. What are the stability considerations for storing and handling this compound in laboratory settings?
The compound’s conjugated diene system makes it prone to oxidation and polymerization. Store under inert gas (N₂ or Ar) at –20°C, and use stabilizers like BHT (butylated hydroxytoluene) for long-term storage. Monitor purity via GC-MS or NMR periodically .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in diastereoselectivity during this compound derivatization?
Discrepancies in diastereomer ratios (e.g., from RCEYM reactions) can arise from transition-state steric effects. Density Functional Theory (DFT) simulations of intermediate geometries (e.g., ruthenium-carbene complexes) can predict selectivity trends. Compare computational results with experimental NMR-derived diastereomeric excess (de) values .
Q. What strategies optimize this compound’s application in biochemical assays, such as protein-ligand docking studies?
Derivatives like 4-(furan-2-yl)this compound have been used in ERBB2/HER2 transmembrane domain (TMD) dimerization studies. Docking simulations (e.g., using PDB 2JWA) require parameterization of the diene’s conformational flexibility. Validate binding hypotheses via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How do solvent polarity and catalyst choice affect this compound’s reactivity in transition-metal-catalyzed transformations?
Polar aprotic solvents (e.g., DMF) enhance oxidative addition in Pd-catalyzed couplings, while nonpolar solvents favor metathesis. For example, Grubbs II catalyst in dichloromethane achieves >80% yield in RCEYM, whereas Heck reactions require Pd(OAc)₂ in DMF/Et₃N .
Q. Data Contradiction Analysis
Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?
Dynamic effects, such as hindered rotation around the C4-OH bond or cis-trans isomerism in the diene, can split signals. Variable-temperature NMR (VT-NMR) and NOESY experiments distinguish between conformational exchange and true stereoisomerism .
Q. How to reconcile discrepancies between calculated and experimental HRMS data for this compound adducts?
Adduct formation (e.g., Na⁺ or K⁺) may shift m/z values. Use high-resolution instruments (e.g., Orbitrap MS) and isotopic pattern analysis to confirm molecular formulas. Cross-validate with independent techniques like elemental analysis .
Q. Methodological Recommendations
Properties
IUPAC Name |
hepta-1,6-dien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGFOWQYZKTZTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870999 | |
Record name | Hepta-1,6-dien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870999 | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,6-Heptadien-4-ol | |
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CAS No. |
2883-45-6 | |
Record name | 1,6-Heptadien-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2883-45-6 | |
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Record name | Hepta-1,6-dien-4-ol | |
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Record name | 1,6-HEPTADIEN-4-OL | |
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Record name | Hepta-1,6-dien-4-ol | |
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Record name | Hepta-1,6-dien-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.857 | |
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Record name | Hepta-1,6-dien-4-ol | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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